1-羟基-1H-1,2,3-三唑-4-羧酸乙酯

描述

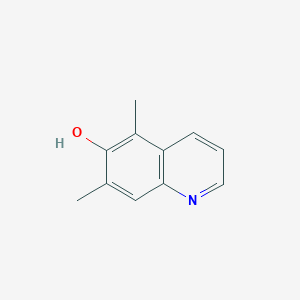

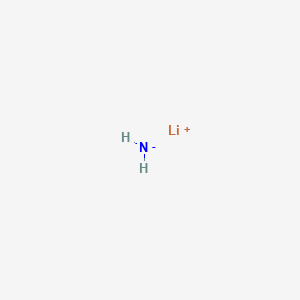

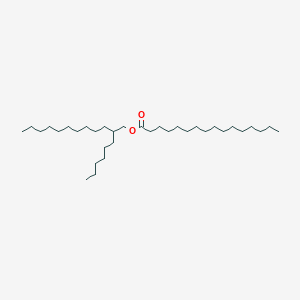

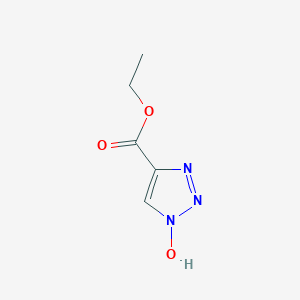

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C5H7N3O3 and its molecular weight is 157.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 应用: HOCt 衍生物通过“点击”化学合成,并评估了其对体外碳酸酐酶-II (CA-II) 的抑制活性 . 这些化合物表现出中等抑制潜力,表明它们有潜力用作 CA 抑制剂。

- 应用: 研究人员在固相肽合成中使用了 HOCt,证明了其在构建复杂分子(如肽)方面的效用. 它与 Fmoc 化学法的兼容性突出了它的多功能性。

- 应用: 一种特定的 HOCt 衍生物,3-(4-(4-苯氧基苯基)-1H-1,2,3-三唑-1-基)苯并[d]异恶唑,对 MV4-11 细胞表现出有效的抗增殖活性 . 这表明其在癌症治疗中的潜在应用。

- 应用: HOCt 可以参与主客体络合物,例如涉及冠醚、环糊精和杯芳烃的络合物. 这些络合物在药物递送、智能材料和超分子癌症纳米诊断方面有应用 .

- 应用: 包含 HOCt 的柱芳烃改性纳米系统允许刺激响应性药物释放. 这些系统对 pH、光或温度等因素做出反应,从而实现精确的药物递送 .

- 应用: 分子镊 CLR01 结合磷脂中的胆碱头部基团,破坏病毒膜. 虽然与 HOCt 没有直接关系,但这一概念突出了膜靶向化合物在抗病毒研究中的重要性 .

碳酸酐酶抑制

药物合成和肽化学

抗增殖特性

超分子化学

控释药物

抗病毒活性

总之,HOCt 的各种应用涵盖了酶抑制、药物合成、癌症研究、超分子化学、药物递送和抗病毒策略. 其独特的结构和性质不断激发着创新的科学研究. 🌟

安全和危害

Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate is classified as a dangerous substance. It has hazard statements H228-H315-H319-H335, indicating that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

作用机制

Target of Action

Triazole compounds have been known to interact with various enzymes and proteins . The specific targets of HOCt may depend on the particular biological system in which it is introduced.

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially altering the biochemical pathways in which the enzyme is involved.

Biochemical Pathways

Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These compounds also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

The compound’s molecular weight (15713) and solid physical form suggest that it may have suitable properties for absorption and distribution .

Result of Action

Based on the observed effects of similar triazole compounds, it can be inferred that hoct may have potential neuroprotective and anti-inflammatory effects .

Action Environment

It is known that the compound should be stored in a dry environment at 2-8°c to maintain its stability .

属性

IUPAC Name |

ethyl 1-hydroxytriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHQRGFVOSDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60414861 | |

| Record name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137156-41-3 | |

| Record name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate and what is it used for?

A1: Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a novel coupling reagent used in peptide synthesis []. It was specifically designed and employed in the first reported total chemical synthesis of deglycosylated human erythropoietin [].

Q2: How does Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate work as a coupling reagent in peptide synthesis?

A2: While the exact mechanism of action is not detailed in the provided abstracts, Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is used in conjunction with diisopropylcarbodiimide for carboxyl activation during peptide coupling []. This suggests it likely acts as a carboxyl activating agent, facilitating the formation of an amide bond between two amino acids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

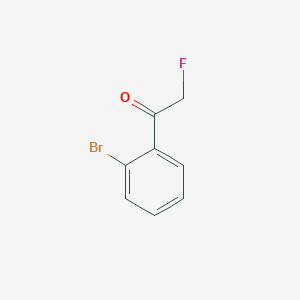

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)